molecular formula C15H12N4O2S B4757891 N-1,3-benzothiazol-2-yl-N'-(3-pyridinylmethyl)ethanediamide

N-1,3-benzothiazol-2-yl-N'-(3-pyridinylmethyl)ethanediamide

Cat. No. B4757891
M. Wt: 312.3 g/mol
InChI Key: BJPAGWIXGCPUTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-N'-(3-pyridinylmethyl)ethanediamide derivatives involves conventional methods that have been optimized for efficiency and yield. One study outlines the synthesis of related benzothiazole derivatives through a straightforward process, providing detailed insights into the elemental analysis, spectroscopic data (IR, ESI-MS, 1H, and 13C NMR), and molecular docking to evaluate biological activity potential (Acharya et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various analytical techniques. X-ray crystallography, for instance, has provided detailed insights into the cocrystal structure of related compounds, revealing twisted and U-shaped configurations that facilitate specific supramolecular interactions (Arman et al., 2010).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a range of chemical reactions, contributing to their versatility in synthetic chemistry. For example, the reactivity towards nucleophiles and the formation of various heterocyclic structures have been explored, demonstrating the compound's potential as a precursor for more complex molecular architectures (Farag & Dawood, 1997).

Physical Properties Analysis

The physical properties, including spectroscopic characteristics (FT-IR, NMR, UV-Vis), thermal behavior (TG/DTA), and crystallographic data, have been comprehensively studied. These analyses reveal the stability, conformational preferences, and electronic structures of benzothiazole derivatives, contributing to a deeper understanding of their physical behavior (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of N-1,3-benzothiazol-2-yl-N'-(3-pyridinylmethyl)ethanediamide derivatives are influenced by their molecular structure, which dictates reactivity patterns, binding affinities, and potential biological activities. Studies on related compounds highlight their ability to form complexes with metals, demonstrating specific binding patterns and suggesting applications in catalysis and material science (Irzoqi et al., 2021).

Mechanism of Action

While the exact mechanism of action for “N-1,3-benzothiazol-2-yl-N’-(3-pyridinylmethyl)ethanediamide” is not specified in the retrieved papers, similar compounds have shown variable activity against tested Gram-positive and Gram-negative bacterial strains .

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13(17-9-10-4-3-7-16-8-10)14(21)19-15-18-11-5-1-2-6-12(11)22-15/h1-8H,9H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPAGWIXGCPUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzothiazol-2-yl-N'-(3-pyridinylmethyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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